(2-(p-Tolyl)pyridin-3-yl)methanol
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Overview
Description
(2-(p-Tolyl)pyridin-3-yl)methanol is an organic compound that features a pyridine ring substituted with a p-tolyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(p-Tolyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(p-tolyl)pyridine.
Grignard Reaction: The 2-(p-tolyl)pyridine is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group at the 3-position of the pyridine ring.
Reaction Conditions: The Grignard reagent is prepared by reacting magnesium with an alkyl halide in anhydrous ether. The reaction with formaldehyde is carried out under an inert atmosphere, typically at low temperatures to control the reactivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-(p-Tolyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: (2-(p-Tolyl)pyridin-3-yl)formaldehyde or (2-(p-Tolyl)pyridin-3-yl)carboxylic acid.
Reduction: (2-(p-Tolyl)pyridin-3-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-(p-Tolyl)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands for coordination chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-(p-Tolyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
(2-(p-Tolyl)pyridine): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(2-(p-Tolyl)pyridin-3-yl)amine: Contains an amino group instead of a hydroxymethyl group, leading to different reactivity and applications.
(2-(p-Tolyl)pyridin-3-yl)carboxylic acid: Features a carboxyl group, which can participate in different types of chemical reactions compared to the hydroxymethyl group.
Uniqueness: (2-(p-Tolyl)pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and the ability to form hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
[2-(4-methylphenyl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-6-11(7-5-10)13-12(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBXVWOMXGYRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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